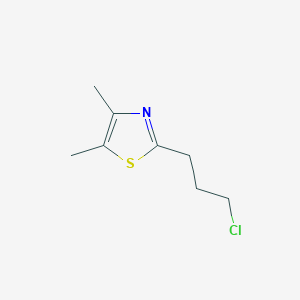

2-(3-Chloropropyl)-4,5-dimethyl-1,3-thiazole

Descripción

Propiedades

Fórmula molecular |

C8H12ClNS |

|---|---|

Peso molecular |

189.71 g/mol |

Nombre IUPAC |

2-(3-chloropropyl)-4,5-dimethyl-1,3-thiazole |

InChI |

InChI=1S/C8H12ClNS/c1-6-7(2)11-8(10-6)4-3-5-9/h3-5H2,1-2H3 |

Clave InChI |

SJOWLRBHTPGPCX-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(SC(=N1)CCCCl)C |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of 2-Chloro-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide (4)

- Reactants Combine 2.6 g (0.01 mol) of compound 3 with 25 mL of 1,4-dioxane and 1 mL of triethylamine.

- Addition Add 0.8 mL (0.01 mol) of chloroacetyl chloride dropwise while maintaining the temperature at 5–10 °C.

- Reaction Stir the reaction mixture at 70 °C for 6 hours.

- Workup Reduce the solvent volume after the reaction is complete, then pour the reaction mixture into crushed ice.

- Purification Recrystallize the obtained solid from ethanol.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C8H12ClNS |

| Molecular Weight | 189.71 g/mol |

| IUPAC Name | This compound |

| Standard InChI | InChI=1S/C8H12ClNS/c1-6-7(2)11-8(10-6)4-3-5-9/h3-5H2,1-2H3 |

| Standard InChIKey | SJOWLRBHTPGPCX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=N1)CCCCl)C |

| PubChem Compound ID | 80325177 |

| Last Modified | August 10, 2024 |

Spectral Data

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Chloropropyl)-4,5-dimethyl-1,3-thiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiazolidines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Formation of substituted thiazoles.

Oxidation: Formation of thiazole sulfoxides or sulfones.

Reduction: Formation of thiazolidines.

Aplicaciones Científicas De Investigación

2-(3-Chloropropyl)-4,5-dimethyl-1,3-thiazole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-(3-Chloropropyl)-4,5-dimethyl-1,3-thiazole involves its interaction with biological targets through its reactive chloropropyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The thiazole ring may also interact with specific receptors or enzymes, modulating their activity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

2-(4-Fluoroanilino)-4,5-dimethyl-1,3-thiazole ()

- Structure: Features a 4-fluoroanilino group instead of the chloropropyl chain.

- Crystallography: Forms N–H∙∙∙N hydrogen-bonded chains and C–H∙∙∙O interactions, creating a 3D network. The fluoroanilino group induces planar geometry, with the 1,3-thiazole-2-amine residue nearly perpendicular to the central benzene ring .

- Bioactivity: Exhibits antimicrobial activity against S. aureus and P. aeruginosa, suggesting that electron-withdrawing substituents (e.g., fluorine) enhance biological interactions .

2-Hydrazino-4,5-dimethyl-1,3-thiazole Hydrochloride ()

- Structure: Substituted with a hydrazino group (-NHNH₂) and a hydrochloride salt.

- Molecular Weight : 179.674 g/mol, significantly lower than the chloropropyl derivative (estimated ~191.7 g/mol for C₈H₁₁ClN₂S).

4,5-Dimethyl-1,3-thiazole ()

- Core Structure : Lacks substituents at the 2-position (molecular weight: 113.18 g/mol).

Structural and Functional Insights

Crystallographic and Electronic Comparisons

- Chloropropyl vs. Fluoroanilino: The chloropropyl chain introduces steric hindrance and hydrophobicity, whereas the fluoroanilino group enhances hydrogen-bonding capacity and planarity .

- Hydrazino vs. Chloropropyl: The hydrazino group’s nucleophilicity contrasts with the chloropropyl’s electrophilicity, enabling divergent reactivity in drug design .

Actividad Biológica

The compound 2-(3-Chloropropyl)-4,5-dimethyl-1,3-thiazole belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles and their derivatives have been extensively studied for their potential therapeutic effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activities associated with this specific thiazole derivative, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C₈H₈ClN₁S

- Molecular Weight : 185.67 g/mol

The presence of the chloropropyl group and the dimethyl substitutions on the thiazole ring significantly influence its biological activity.

Antibacterial Activity

Thiazole derivatives have shown considerable antibacterial properties. Research has indicated that compounds with similar structures exhibit activity against various Gram-positive and Gram-negative bacteria. For instance:

- In vitro Studies : A study demonstrated that thiazole derivatives exhibited Minimum Inhibitory Concentrations (MIC) ranging from 25 μg/mL to 100 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 50 |

| E. coli | 75 | |

| Bacillus subtilis | 30 |

Antifungal Activity

The antifungal potential of thiazoles has also been investigated. Research indicates that compounds structurally similar to this compound show activity against fungi like Candida albicans and Aspergillus niger.

- Activity Data : The compound demonstrated an MIC of approximately 4.01 mM against A. niger, comparable to established antifungal agents .

Anticancer Activity

Thiazoles are recognized for their anticancer properties. Studies have shown that derivatives can induce cytotoxic effects in various cancer cell lines.

- Cell Line Studies : The compound exhibited significant cytotoxicity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines with IC50 values ranging from 10 μM to 20 μM .

| Cell Line | IC50 (μM) |

|---|---|

| HTC-116 | 15 |

| HepG-2 | 12 |

The biological activities of thiazoles are attributed to several mechanisms:

- Enzyme Inhibition : Thiazoles may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes in cancer cells .

Case Studies

- Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of thiazole derivatives against multi-drug resistant strains of bacteria. The results indicated that certain derivatives had enhanced activity due to structural modifications that improved lipophilicity and binding affinity .

- Anticancer Potential : In a comparative study on various thiazole derivatives, the compound was found to be one of the most effective in reducing cell viability in cancer lines compared to traditional chemotherapeutics .

Q & A

Q. Table 1. Physicochemical Properties of this compound

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 206.71 g/mol | HRMS |

| log Kow | 2.09 (predicted) | SRC-KOWWIN |

| Boiling Point | 247.7±15.0 °C | DSC |

| Stability (25°C, dry) | >6 months | Accelerated testing |

Q. Table 2. Biological Activity Data

| Cell Line | IC (µg/mL) | Exposure Time (h) | Reference |

|---|---|---|---|

| HepG2 | 45.2 ± 3.1 | 48 | |

| L02 | >100 | 48 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.